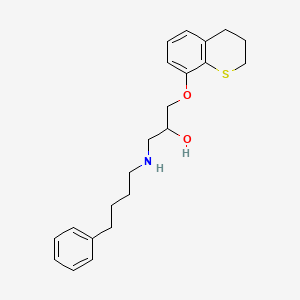
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is a complex organic compound that belongs to the class of thiochromans Thiochromans are sulfur-containing heterocycles that have shown significant potential in various fields of research due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiochroman ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound.
Attachment of the phenylbutyl group: This is usually done through a substitution reaction where the phenylbutyl group is introduced to the intermediate.
Final assembly: The final step involves the coupling of the hydroxy and amino groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Applications De Recherche Scientifique
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenylbutyl group can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman: This compound is similar but has a shorter phenylalkyl chain.
8-((2-Hydroxy-3-(4-(dicyclopropylmethyl)piperazin-1-yl)propyl)oxy)thiochroman: This compound has a different substituent on the amino group.
Uniqueness
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer phenylbutyl chain may enhance its lipophilicity and membrane permeability, making it potentially more effective in certain applications.
Propriétés
Numéro CAS |
153804-63-8 |
|---|---|
Formule moléculaire |
C22H29NO2S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylbutylamino)propan-2-ol |
InChI |
InChI=1S/C22H29NO2S/c24-20(16-23-14-5-4-10-18-8-2-1-3-9-18)17-25-21-13-6-11-19-12-7-15-26-22(19)21/h1-3,6,8-9,11,13,20,23-24H,4-5,7,10,12,14-17H2 |
Clé InChI |
RCQQFYSDEZXXHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCC(CNCCCCC3=CC=CC=C3)O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















